molecular formula C22H21NO4S B14566002 Benzenesulfonamide, N-[2-(benzoyloxy)ethyl]-N-(3-methylphenyl)- CAS No. 61294-02-8

Benzenesulfonamide, N-[2-(benzoyloxy)ethyl]-N-(3-methylphenyl)-

Cat. No.: B14566002
CAS No.: 61294-02-8
M. Wt: 395.5 g/mol
InChI Key: GQXXQIPWVUFORD-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-[2-(benzoyloxy)ethyl]-N-(3-methylphenyl)- is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-[2-(benzoyloxy)ethyl]-N-(3-methylphenyl)- typically involves multiple steps. One common method starts with the sulfonation of benzene to form benzenesulfonic acid, which is then converted to benzenesulfonyl chloride. This intermediate reacts with N-(2-hydroxyethyl)-N-(3-methylphenyl)amine to form the desired sulfonamide. The final step involves esterification with benzoyl chloride to introduce the benzoyloxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-[2-(benzoyloxy)ethyl]-N-(3-methylphenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

Benzenesulfonamide, N-[2-(benzoyloxy)ethyl]-N-(3-methylphenyl)- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study enzyme inhibition, particularly those enzymes that interact with sulfonamide groups.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-[2-(benzoyloxy)ethyl]-N-(3-methylphenyl)- involves its interaction with biological molecules, particularly enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antimicrobial effects. The benzoyloxy and methylphenyl groups may enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: The parent compound without additional functional groups.

    N-ethyl-4-methylbenzenesulfonamide: A similar compound with an ethyl group instead of the benzoyloxyethyl group.

    N-butylbenzenesulfonamide: Another derivative with a butyl group.

Uniqueness

Benzenesulfonamide, N-[2-(benzoyloxy)ethyl]-N-(3-methylphenyl)- is unique due to its specific functional groups, which confer distinct chemical properties and potential applications. The benzoyloxy group can enhance its solubility and reactivity, while the methylphenyl group may improve its binding interactions with biological targets.

Properties

CAS No.

61294-02-8

Molecular Formula

C22H21NO4S

Molecular Weight

395.5 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-3-methylanilino]ethyl benzoate

InChI

InChI=1S/C22H21NO4S/c1-18-9-8-12-20(17-18)23(28(25,26)21-13-6-3-7-14-21)15-16-27-22(24)19-10-4-2-5-11-19/h2-14,17H,15-16H2,1H3

InChI Key

GQXXQIPWVUFORD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(CCOC(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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